

An In-depth Technical Guide to 2,3,5-Trifluorophenylacetic Acid

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Compound of Interest

Compound Name: 2,3,5-Trifluorophenylacetic acid

Cat. No.: B141972

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3,5-Trifluorophenylacetic acid**, tailored for researchers, scientists, and professionals in drug development. This document summarizes its key characteristics, outlines relevant experimental protocols, and discusses its role in synthetic chemistry.

Core Chemical Properties

2,3,5-Trifluorophenylacetic acid is a fluorinated derivative of phenylacetic acid. The strategic placement of three fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and potential applications in medicinal chemistry.

Physicochemical Data

Quantitative data for **2,3,5-Trifluorophenylacetic acid** is primarily based on computed values due to a lack of extensive experimental studies. The following table summarizes these properties. For comparative purposes, experimentally determined data for the isomeric 2,4,5-Trifluorophenylacetic acid is also provided where available, as it is a more widely studied compound.

Property	2,3,5-Trifluorophenylacetic Acid Value	2,4,5-Trifluorophenylacetic Acid Value	Data Type (2,3,5-isomer)
Molecular Formula	C ₈ H ₅ F ₃ O ₂ [1]	C ₈ H ₅ F ₃ O ₂ [2]	-
Molecular Weight	190.12 g/mol [1]	190.12 g/mol [2]	Computed
CAS Number	132992-28-0[1]	209995-38-0[2]	-
Appearance	-	White to off-white solid[3]	-
Melting Point	Not available	121-125 °C[4]	-
Boiling Point	Not available	255.0 ± 35.0 °C[5]	Predicted
Density	Not available	1.468 ± 0.06 g/cm ³ [5]	Predicted
pKa	Not available	3.78 ± 0.10[5]	Predicted
Solubility	Not available	Poorly soluble in water; Soluble in methanol, ethanol, acetone; Slightly soluble in chloroform, DMSO.[3][5]	-

Spectroscopic Data

While specific spectra for **2,3,5-Trifluorophenylacetic acid** are not readily available in public databases, typical spectral characteristics can be inferred from its structure.

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two methylene protons of the acetic acid side chain. The coupling patterns of the aromatic protons would be complex due to fluorine-proton coupling.
- ¹³C NMR:** The carbon NMR spectrum would display eight distinct signals, with the chemical shifts of the fluorinated carbons being significantly affected by the fluorine atoms.

- **FT-IR:** The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm^{-1}), a sharp C=O stretching peak (around 1700 cm^{-1}), and C-F stretching vibrations in the fingerprint region (around 1000-1400 cm^{-1}).
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2,3,5-Trifluorophenylacetic acid** are not widely published. However, a general synthetic approach can be extrapolated from the synthesis of its isomers, such as 2,4,5-Trifluorophenylacetic acid.

Representative Synthesis of a Trifluorophenylacetic Acid Isomer

The synthesis of the related isomer, 2,4,5-Trifluorophenylacetic acid, often serves as a model. A common route involves the conversion of 1,2,4-trifluorobenzene to 2,4,5-trifluorobenzyl chloride, followed by cyanation and subsequent hydrolysis.^[6]

Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetic Acid

- **Chloromethylation:** 1,2,4-Trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent (e.g., chlorosulfonic acid) to yield 2,4,5-trifluorobenzyl chloride.^[6]
- **Cyanation:** The resulting 2,4,5-trifluorobenzyl chloride undergoes a cyanation reaction, typically using sodium cyanide in a suitable solvent, to produce 2,4,5-trifluorobenzyl cyanide.^[6]
- **Hydrolysis:** The benzyl cyanide is then hydrolyzed under acidic or alkaline conditions to yield the final product, 2,4,5-Trifluorophenylacetic acid.^[6]

A generalized workflow for the synthesis of 2,4,5-Trifluorophenylacetic acid.

Applications in Drug Development

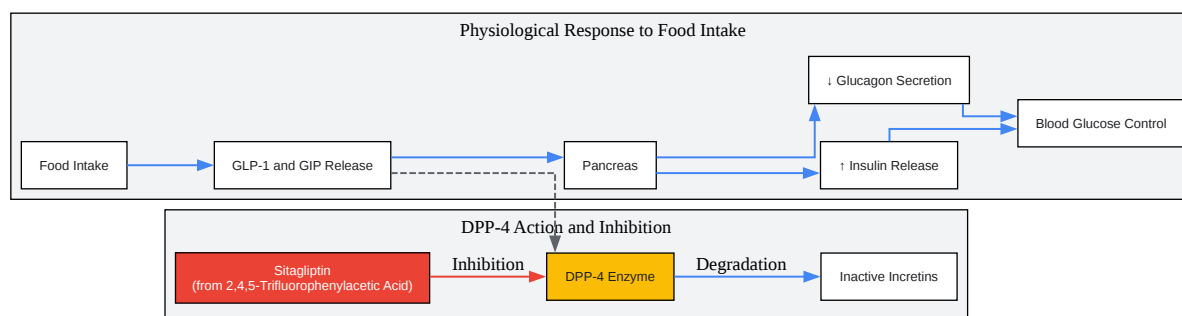
Trifluorophenylacetic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and

bioavailability of drug candidates. While specific applications for the 2,3,5-isomer are not well-documented, the closely related 2,4,5-Trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes.[2][7][8]

Role in Sitagliptin Synthesis and Signaling Pathway

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. The synthesis of Sitagliptin from 2,4,5-Trifluorophenylacetic acid involves a multi-step process that ultimately leads to the formation of the active pharmaceutical ingredient.[2]

The therapeutic effect of Sitagliptin is achieved by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.



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Mechanism of action of Sitagliptin, a drug synthesized from a trifluorophenylacetic acid isomer.

Safety and Handling

Based on data for trifluorophenylacetic acid isomers, **2,3,5-Trifluorophenylacetic acid** is expected to be an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.

- Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] May be harmful if swallowed, in contact with skin, or if inhaled.[1]
- Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection.[4] Avoid inhalation, ingestion, and contact with skin and eyes.[4]

Conclusion

2,3,5-Trifluorophenylacetic acid is a fluorinated organic compound with potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this isomer is limited, its properties can be inferred from closely related compounds. Its true potential in drug discovery and materials science remains an area for further exploration. The well-documented use of its isomer, 2,4,5-Trifluorophenylacetic acid, in the synthesis of the blockbuster drug Sitagliptin, highlights the importance of this class of compounds.

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